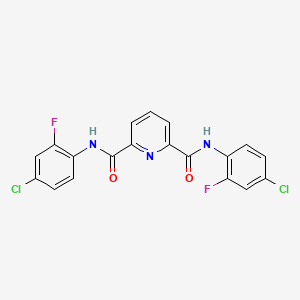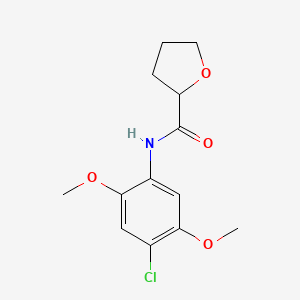
5-methyl-2-(2-methylphenyl)hexahydro-1H-isoindole-1,3(2H)-dione
Overview
Description
5-methyl-2-(2-methylphenyl)hexahydro-1H-isoindole-1,3(2H)-dione is a complex organic compound belonging to the class of isoindole derivatives. This compound is characterized by its unique structure, which includes a hexahydroisoindole core substituted with methyl groups. It is of interest in various fields of chemistry and pharmacology due to its potential biological activities and synthetic versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-2-(2-methylphenyl)hexahydro-1H-isoindole-1,3(2H)-dione typically involves the following steps:
Cyclization Reaction: The initial step often involves the cyclization of a suitable precursor, such as a phthalic anhydride derivative, with an appropriate amine. This reaction is usually carried out under reflux conditions in the presence of a solvent like toluene or xylene.
Hydrogenation: The resulting intermediate is then subjected to hydrogenation to reduce the aromatic ring, forming the hexahydroisoindole core. This step typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) and is conducted under a hydrogen atmosphere at elevated pressures.
Substitution Reaction: The final step involves the introduction of methyl groups through a substitution reaction. This can be achieved using methylating agents like methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3).
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
5-methyl-2-(2-methylphenyl)hexahydro-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, sodium borohydride (NaBH4) in methanol.
Substitution: Alkyl halides in the presence of a base, acyl chlorides with pyridine.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
5-methyl-2-(2-methylphenyl)hexahydro-1H-isoindole-1,3(2H)-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic areas.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 5-methyl-2-(2-methylphenyl)hexahydro-1H-isoindole-1,3(2H)-dione exerts its effects involves interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
2-methyl-1H-isoindole-1,3(2H)-dione: Lacks the hexahydro and additional methyl groups, making it less hydrophobic.
Hexahydro-1H-isoindole-1,3(2H)-dione: Similar core structure but without the methyl substitutions.
2-phenylhexahydro-1H-isoindole-1,3(2H)-dione: Contains a phenyl group instead of a methylphenyl group.
Uniqueness
5-methyl-2-(2-methylphenyl)hexahydro-1H-isoindole-1,3(2H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5-methyl-2-(2-methylphenyl)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c1-10-7-8-12-13(9-10)16(19)17(15(12)18)14-6-4-3-5-11(14)2/h3-6,10,12-13H,7-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGCPSAMVHXYIPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C1)C(=O)N(C2=O)C3=CC=CC=C3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(1H-imidazol-4-yl)ethyl]-2'-methoxybiphenyl-3-carboxamide](/img/structure/B4026124.png)

![{3-chloro-5-ethoxy-4-[(2-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B4026131.png)
![2-{[2-(4-chloro-2-methylphenoxy)propanoyl]amino}-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B4026138.png)



![5-{1-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B4026163.png)


![Ethyl 4-[[1-(4-bromophenyl)-3-oxo-3-phenylpropyl]amino]benzoate;hydrochloride](/img/structure/B4026186.png)

![1-(benzylsulfonyl)-4-{3-[(2-furylmethyl)thio]-4-nitrophenyl}piperazine](/img/structure/B4026205.png)
